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molecular formula C10H8N2O2 B8451886 6-Cyano-nicotinic acid allyl ester

6-Cyano-nicotinic acid allyl ester

Cat. No. B8451886
M. Wt: 188.18 g/mol
InChI Key: UCRZMWYUUPNNJL-UHFFFAOYSA-N
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Patent
US07645776B2

Procedure details

4 mmol of 6-Cyanonicotinic acid were dissolved in THF. 1.5 eq. of Cs2CO3 were added he reaction stirred for 10 min. 1.5 eq allylbromide and a catalytic amount of KI were added he reaction heated to 100° C. for 4 h. The product was isolated via extraction from cetate/water.
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]=1)#[N:2].C([O-])([O-])=O.[Cs+].[Cs+].[CH2:18](Br)[CH:19]=[CH2:20].O>C1COCC1>[CH2:20]([O:8][C:7](=[O:9])[C:6]1[CH:10]=[CH:11][C:3]([C:1]#[N:2])=[N:4][CH:5]=1)[CH:19]=[CH2:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
4 mmol
Type
reactant
Smiles
C(#N)C1=NC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
he reaction
CUSTOM
Type
CUSTOM
Details
he reaction

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C=C)OC(C1=CN=C(C=C1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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